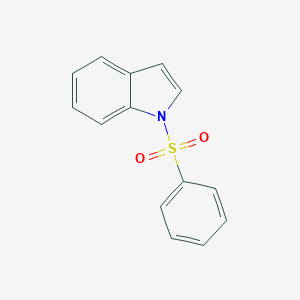
N-(3-Chloro-4-fluorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-4-fluorophenyl)benzamide, also known as BAY 43-9006, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(3-Chloro-4-fluorophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor properties and has been used in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. Additionally, it has been investigated for its potential use in the treatment of other diseases such as rheumatoid arthritis and psoriasis.
Wirkmechanismus
N-(3-Chloro-4-fluorophenyl)benzamide works by inhibiting the activity of several enzymes involved in cellular signaling pathways, including RAF kinase and VEGFR-2. This results in the inhibition of cell proliferation and angiogenesis, which are key processes in tumor growth.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. Additionally, it has been found to have anti-inflammatory properties and can reduce the production of cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-Chloro-4-fluorophenyl)benzamide in lab experiments is its potent anti-tumor activity. It has been shown to be effective at inhibiting the growth of various types of cancer cells, making it a valuable tool for cancer research. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-Chloro-4-fluorophenyl)benzamide. One area of interest is the development of new analogs with improved potency and selectivity. Additionally, there is a need for further studies to investigate the potential use of this compound in combination with other treatments, such as chemotherapy and immunotherapy. Finally, research is needed to explore the potential use of this compound in the treatment of other diseases beyond cancer, such as inflammatory disorders and autoimmune diseases.
Conclusion
In conclusion, this compound is a promising compound that has shown significant potential in scientific research. It has been extensively studied for its anti-tumor properties and has the potential to be used in the treatment of various types of cancer. While there are limitations to its use in lab experiments, further research is needed to explore its potential therapeutic applications and develop new analogs with improved potency and selectivity.
Synthesemethoden
The synthesis of N-(3-Chloro-4-fluorophenyl)benzamide involves the reaction of 3-chloro-4-fluoroaniline with benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain the final compound.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-11-8-10(6-7-12(11)15)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWBMZLQPODRSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341051 |
Source


|
| Record name | N-(3-Chloro-4-fluorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64141-28-2 |
Source


|
| Record name | N-(3-Chloro-4-fluorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














